molecular formula C21H19N3O5S B11010576 2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

2-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11010576
M. Wt: 425.5 g/mol
InChI Key: YCPCABMTQWPYCU-UHFFFAOYSA-N
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Description

2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its nitro group, phenethylamino group, and sulfonyl group attached to a benzamide core, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a benzamide derivative, followed by the introduction of the phenethylamino and sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key factors in industrial production include the selection of efficient catalysts, the control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions, such as the use of reducing agents like hydrogen gas or metal hydrides.

    Substitution: The phenethylamino and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of functionalized benzamide compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its chemical properties make it useful in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenethylamino and sulfonyl groups can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE
  • 2-chloro-4-nitro-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide

Uniqueness

2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

2-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H19N3O5S/c25-21(19-8-4-5-9-20(19)24(26)27)23-17-10-12-18(13-11-17)30(28,29)22-15-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25)

InChI Key

YCPCABMTQWPYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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